N-(1-Adamantyl)-1-(5-hydroxypentyl)indazole-3-carboxamide

Catalog No.
S822377
CAS No.
1778734-77-2
M.F
C23H31N3O2
M. Wt
381.5
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-Adamantyl)-1-(5-hydroxypentyl)indazole-3-carb...

CAS Number

1778734-77-2

Product Name

N-(1-Adamantyl)-1-(5-hydroxypentyl)indazole-3-carboxamide

IUPAC Name

N-(1-adamantyl)-1-(5-hydroxypentyl)indazole-3-carboxamide

Molecular Formula

C23H31N3O2

Molecular Weight

381.5

InChI

InChI=1S/C23H31N3O2/c27-9-5-1-4-8-26-20-7-3-2-6-19(20)21(25-26)22(28)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h2-3,6-7,16-18,27H,1,4-5,8-15H2,(H,24,28)

InChI Key

JHUVNYPOUNCRTP-XHICYHHKSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCCO

Synonyms

APINACA N-(5-hydroxypentyl) metabolite

N-(1-Adamantyl)-1-(5-hydroxypentyl)indazole-3-carboxamide, also known as AKB48 N-(5-hydroxypentyl) metabolite, is a synthetic cannabinoid (SC) []. SC mimics the psychoactive effects of THC, the main psychoactive compound in cannabis, by activating cannabinoid receptors in the brain []. AKB48 N-(5-hydroxypentyl) metabolite is not a naturally occurring compound and is believed to be formed through the metabolism of AKB48 (N-(1-adamantyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide), another synthetic cannabinoid.


Molecular Structure Analysis

The key features of the molecule include:

  • Indazole core: It contains a central indazole ring system, a five-membered nitrogen-containing heterocycle fused to a benzene ring []. This core structure is common among many synthetic cannabinoids.
  • Adamantyl group: An adamantyl group, a tricyclic cage structure, is linked to the nitrogen atom at the 1-position of the indazole ring []. This bulky group is thought to contribute to the binding affinity of the molecule to cannabinoid receptors.
  • Hydroxyl-pentyl chain: A five-carbon chain with a hydroxyl group (OH) attached at the terminal end is linked to the 1-position of the indazole ring as well []. This hydroxyl group is the result of the metabolism of the fluorine atom present in AKB48.

AKB48 N-(5-hydroxypentyl) metabolite is believed to act similarly to other synthetic cannabinoids. It interacts with the CB1 receptor, the main cannabinoid receptor in the central nervous system, mimicking the effects of THC []. This activation can lead to various psychoactive effects, including euphoria, relaxation, and altered perception [].

Due to its structural similarity to AKB48, AKB48 N-(5-hydroxypentyl) metabolite is likely to share similar hazards. AKB48 is a potent psychoactive compound and can cause a variety of adverse effects, including anxiety, paranoia, psychosis, seizures, and in rare cases, death []. The potential health risks associated with AKB48 N-(5-hydroxypentyl) metabolite warrant further investigation.

Possible Research Areas:

Based on the structural similarity of N-(1-Adamantyl)-5-HP-indazole-3-carboxamide to other indazole-3-carboxamide compounds, some potential research areas include:

  • Cannabinoid Receptor Agonism: Indazole-3-carboxamide derivatives have been explored for their potential cannabinoid receptor (CB1 and CB2) agonist activity []. However, there is no current research available on the specific activity of N-(1-Adamantyl)-5-HP-indazole-3-carboxamide at these receptors.
  • Enzyme Inhibition: Certain indazole-3-carboxamide derivatives have been investigated for their ability to inhibit various enzymes such as kinases []. Further research would be needed to determine if N-(1-Adamantyl)-5-HP-indazole-3-carboxamide possesses similar inhibitory properties.

XLogP3

4.2

Dates

Modify: 2023-08-15
1.Drug Enforcement, A. AKB48 (APINACA) and 5F-AKB48 (5F-APINACA). (2013).

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